

An In-depth Technical Guide to Isoquinolin-3-amine (CAS: 25475-67-6)

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Compound of Interest

Compound Name: *isoquinolin-3-amine*

Cat. No.: *B1296679*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of **Isoquinolin-3-amine**. The information is curated to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Properties

Isoquinolin-3-amine is a heterocyclic aromatic amine with a molecular formula of $C_9H_8N_2$.^[1] Its core structure is a key pharmacophore in numerous biologically active compounds.^[2]

Physicochemical Data

The key physicochemical properties of **Isoquinolin-3-amine** are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	25475-67-6	[2]
Molecular Formula	C ₉ H ₈ N ₂	[1][2]
Molecular Weight	144.17 g/mol	[1][2]
Appearance	Yellow solid powder	[2]
Melting Point	174-178 °C	[2]
pKa	5.05 (at 20°C)	
LogP	1.817	
Topological Polar Surface Area (TPSA)	38.9 Å ²	[1]

Spectroscopic Data

The following tables provide predicted spectroscopic data for **Isoquinolin-3-amine**, which are crucial for its identification and characterization.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR) Data (Predicted)**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.0 - 9.2	Singlet	H1
~7.5 - 8.5	Multiplet	Aromatic Protons (H4, H5, H6, H7, H8)
~5.0 - 6.0	Broad Singlet	NH ₂ Protons

Note: The exact chemical shifts and multiplicities are dependent on the solvent used. The NH₂ protons are expected to be broad and may exchange with D₂O.[2]

- ¹³C NMR (Carbon-13) NMR Data (Predicted)[2]**

Chemical Shift (δ) ppm	Assignment
~150 - 155	C3
~145 - 150	C1
~120 - 140	Aromatic CH and Quaternary Carbons

Note: The carbon attached to the amino group (C3) is expected to be significantly shielded compared to the unsubstituted isoquinoline.[2]

1.2.2. Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry Data (Predicted)[2]

m/z	Interpretation
144	$[M]^+$ (Molecular Ion)
117	$[M - \text{HCN}]^+$
116	$[M - \text{H}_2\text{CN}]^+$

Note: As an aromatic amine, **Isoquinolin-3-amine** is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of small molecules like HCN from the heterocyclic ring.[2]

1.2.3. Infrared (IR) Spectroscopy

- FTIR Spectroscopy Data (Predicted)[2]

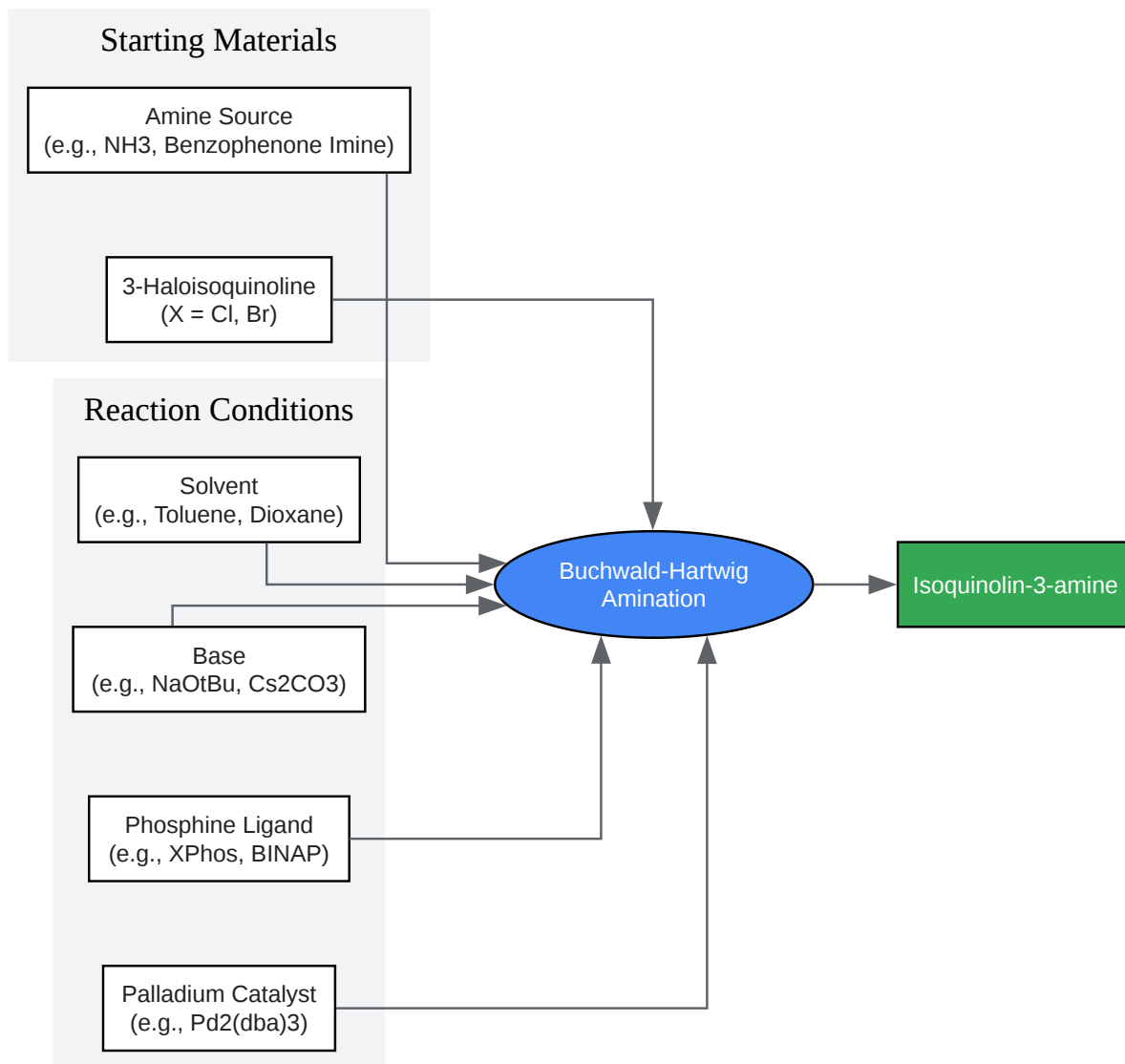
Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium	N-H Asymmetric & Symmetric Stretch (doublet for primary amine)
3100 - 3000	Medium	Aromatic C-H Stretch
1650 - 1580	Strong	N-H Bend (Scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C and C=N Ring Stretching
1335 - 1250	Strong	Aromatic C-N Stretch
900 - 680	Strong	Aromatic C-H Bend (Out-of-plane)

Synthesis and Experimental Protocols

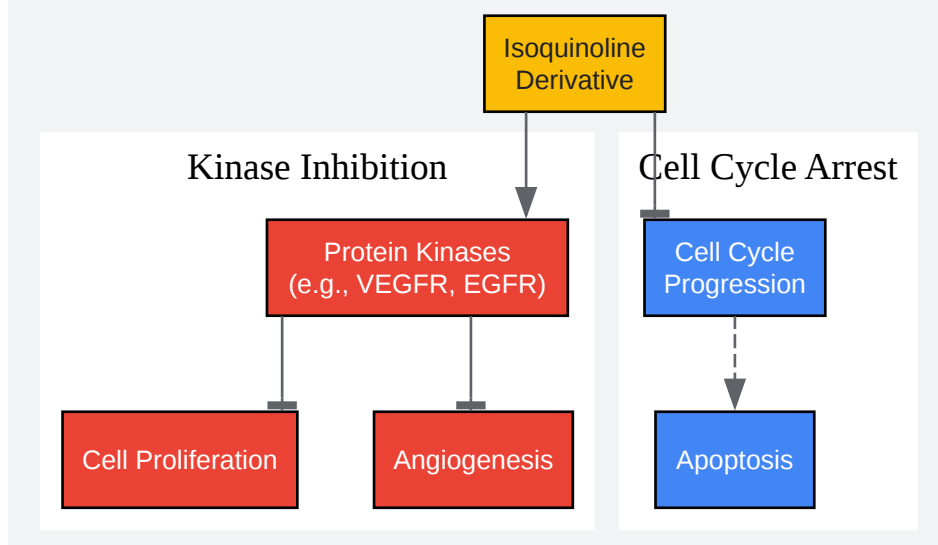
A common and effective method for the synthesis of **Isoquinolin-3-amine** is the Buchwald-Hartwig amination of a 3-halo-isoquinoline precursor, such as 3-chloro- or 3-bromoisoquinoline. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds.

[3]

Synthesis Workflow



Potential Anticancer Mechanisms of Isoquinoline Derivatives



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References

- 1. Isoquinolin-3-Amine | C₉H₈N₂ | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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